molecular formula C21H16FN5O2 B3004007 7-(4-fluorophenyl)-1-methyl-8-(o-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 916029-71-5

7-(4-fluorophenyl)-1-methyl-8-(o-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

Cat. No. B3004007
CAS RN: 916029-71-5
M. Wt: 389.39
InChI Key: HUZUGIXEPKLDJX-UHFFFAOYSA-N
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Description

7-(4-fluorophenyl)-1-methyl-8-(o-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione, also known as AG-024322, is a novel small molecule that has shown promising results in scientific research for its potential use in cancer treatment.

Mechanism of Action

7-(4-fluorophenyl)-1-methyl-8-(o-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione exerts its anti-cancer effects by inhibiting the activity of a protein called DNA-dependent protein kinase (DNA-PK). DNA-PK is involved in repairing DNA damage in cancer cells, and its inhibition leads to the accumulation of DNA damage and ultimately cell death.
Biochemical and Physiological Effects:
In addition to its anti-cancer effects, 7-(4-fluorophenyl)-1-methyl-8-(o-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione has also been shown to have anti-inflammatory and analgesic properties. It has been shown to inhibit the production of inflammatory cytokines and to reduce pain in animal models.

Advantages and Limitations for Lab Experiments

One advantage of 7-(4-fluorophenyl)-1-methyl-8-(o-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is its relatively low toxicity compared to other anti-cancer drugs. However, its limited solubility in water can make it difficult to administer in certain experimental settings. Additionally, its mechanism of action may make it less effective in cancers that do not rely on DNA repair pathways for survival.

Future Directions

Future research on 7-(4-fluorophenyl)-1-methyl-8-(o-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione could focus on improving its solubility and bioavailability, as well as exploring its potential use in combination with other anti-cancer drugs. Additionally, further studies could investigate its potential use in other disease states, such as autoimmune disorders and chronic pain.

Synthesis Methods

7-(4-fluorophenyl)-1-methyl-8-(o-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is synthesized through a multi-step process that involves the reaction of two precursors, 4-fluoroaniline and 2-amino-4,6-dichloro-5-formamidopyrimidine. The reaction is catalyzed by palladium and copper salts, and the resulting intermediate is then subjected to further reactions to form 7-(4-fluorophenyl)-1-methyl-8-(o-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione.

Scientific Research Applications

7-(4-fluorophenyl)-1-methyl-8-(o-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione has been extensively studied for its potential use in cancer treatment. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. 7-(4-fluorophenyl)-1-methyl-8-(o-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione has also been shown to have synergistic effects when used in combination with other anti-cancer drugs, such as paclitaxel and gemcitabine.

properties

IUPAC Name

7-(4-fluorophenyl)-4-methyl-6-(2-methylphenyl)purino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16FN5O2/c1-12-5-3-4-6-15(12)27-16(13-7-9-14(22)10-8-13)11-26-17-18(23-20(26)27)25(2)21(29)24-19(17)28/h3-11H,1-2H3,(H,24,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUZUGIXEPKLDJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2C(=CN3C2=NC4=C3C(=O)NC(=O)N4C)C5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16FN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-(4-fluorophenyl)-1-methyl-8-(o-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

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